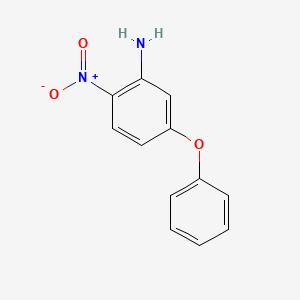

2-Nitro-5-phenoxyaniline

Description

Contextualizing 2-Nitro-5-phenoxyaniline within Nitro Aromatic and Phenoxy Aniline (B41778) Compounds

Nitroaromatic compounds, characterized by the presence of at least one nitro group (-NO2) attached to an aromatic ring, are a major class of industrial chemicals. nih.gov While many are synthetic, some are found in nature. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the chemical and physical properties of the aromatic ring, making these compounds useful in the synthesis of a wide array of products including dyes, polymers, and pharmaceuticals. nih.govresearchgate.net However, this same feature also contributes to their resistance to oxidative degradation. researchgate.net The reduction of the nitro group to an amino group is a key transformation, yielding aromatic amines that are valuable intermediates. researchgate.netrsc.org

Phenoxy anilines are a class of compounds that contain a phenoxy group (-O-C6H5) and an amino group (-NH2) attached to an aromatic ring. These compounds are recognized as versatile intermediates in the synthesis of various pharmaceuticals. iucr.orgresearchgate.net The presence of the phenoxy group can influence the biological activity and physical properties of the resulting molecules. For instance, 4-phenoxyaniline (B93406) is used in the synthesis of dyes, pigments, and has been explored for applications in liquid crystals and organic light-emitting diodes (OLEDs). smolecule.com The combination of the nitro and phenoxy groups on an aniline framework, as seen in this compound, creates a molecule with distinct reactivity at multiple sites, offering a range of possibilities for chemical transformations.

Significance of this compound as a Synthetic Building Block in Advanced Organic Chemistry

The structure of this compound makes it a valuable building block in organic synthesis. The presence of the nitro group, a strong deactivating group, and the amino group, a strong activating group, on the same aromatic ring, along with the phenoxy substituent, allows for regioselective reactions. The amino group can be readily diazotized and replaced with various other functional groups, while the nitro group can be reduced to an amino group, opening up further synthetic pathways. researchgate.net

A notable application of a related isomer, 4-nitro-2-phenoxyaniline (B44701), is as an intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. iucr.orgresearchgate.netasianpubs.org This highlights the potential of nitro-phenoxy aniline scaffolds in medicinal chemistry. The synthesis of this compound itself has been described, involving the reaction of 5-chloro-2-nitroaniline (B48662) with phenol (B47542) in the presence of anhydrous potassium carbonate. prepchem.com This method provides a direct route to this specific isomer, which can then be utilized in the synthesis of a variety of target molecules.

The general synthetic utility of phenoxy anilines is further demonstrated by their use in the preparation of Schiff bases, which are known to exhibit a wide range of biological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties. iucr.orgresearchgate.net The reactivity of the amino group in phenoxy anilines allows for the formation of these imine derivatives. iucr.orgresearchgate.net

Overview of Research Trajectories and Current Knowledge Gaps for this compound

Current research on nitroaromatic compounds is broad, covering their synthesis, biodegradation, and photochemical properties. nih.govrsc.org A significant area of investigation is the catalytic reduction of nitroaromatics to their corresponding amines, which are important industrial intermediates. rsc.org For phenoxy anilines, research often focuses on their application as precursors for pharmaceuticals and other biologically active compounds. iucr.orgresearchgate.net

While there is information available on the synthesis of this compound and its role as a chemical intermediate, specific and extensive research focusing solely on this particular isomer appears to be limited in the public domain. prepchem.com Much of the available literature discusses related isomers, such as 4-nitro-2-phenoxyaniline, in the context of its role as an impurity or intermediate in the synthesis of Nimesulide. asianpubs.orgcymitquimica.com There is a clear knowledge gap regarding the specific biological activities, detailed reaction kinetics, and potential applications of this compound itself.

Future research could productively explore the unique properties and potential applications of this compound. This could include investigating its potential as a precursor for novel pharmaceuticals, agrochemicals, or functional materials. Detailed studies on its reactivity, spectroscopic characterization, and computational modeling would provide a more complete understanding of this compound. Furthermore, exploring its potential biological activities, drawing parallels from the known activities of other nitroaromatic and phenoxy aniline compounds, could open up new avenues for drug discovery.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H10N2O3 | fluorochem.co.uk |

| CAS Number | 1552-17-6 | fluorochem.co.ukambeed.com |

| Purity | 95.0% | fluorochem.co.uk |

| Physical State | Solid | fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-5-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-11-8-10(6-7-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTVCSKPYOHQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375057 | |

| Record name | 2-nitro-5-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552-17-6 | |

| Record name | 2-nitro-5-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Nitro 5 Phenoxyaniline

Established Synthetic Routes to 2-Nitro-5-phenoxyaniline

Traditional synthesis of this compound relies on well-documented chemical transformations, including condensation reactions, multi-step processes involving protection and nitration, and hydrolysis of related compounds.

A primary and direct method for synthesizing this compound is through the condensation of 5-chloro-2-nitroaniline (B48662) with phenol (B47542). This reaction typically involves heating a mixture of the reactants in the presence of a base, which facilitates the nucleophilic aromatic substitution of the chlorine atom by the phenoxy group.

In a representative procedure, 5-chloro-2-nitroaniline is heated with an excess of phenol and anhydrous potassium carbonate at 150°C for an extended period, such as four days. prepchem.com The potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Following the reaction, the mixture is worked up by dilution with aqueous sodium hydroxide (B78521) and extraction with an organic solvent like ethyl acetate. The final product is then purified using column chromatography. prepchem.com

Table 1: Reaction Conditions for Condensation of 5-chloro-2-nitroaniline and Phenol

| Parameter | Condition | Source |

| Reactants | 5-chloro-2-nitroaniline, Phenol | prepchem.com |

| Base | Anhydrous Potassium Carbonate | prepchem.com |

| Temperature | 150°C | prepchem.com |

| Duration | 4 days | prepchem.com |

| Purification | Column Chromatography | prepchem.com |

An alternative synthetic strategy involves a multi-step sequence starting from a suitable precursor, which is first protected, then nitrated, and finally deprotected. This approach is common in the synthesis of nitroanilines to control the regioselectivity of the nitration step and to prevent unwanted side reactions, such as oxidation of the amino group. doubtnut.com

The general pathway proceeds as follows:

Acetylation: The amino group of a precursor aniline (B41778) is protected, often by reacting it with acetic anhydride. This forms an acetanilide, which deactivates the aromatic ring slightly and provides steric hindrance, helping to direct the incoming nitro group. doubtnut.comulisboa.pt

Nitration: The protected intermediate is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid. ulisboa.ptgoogle.com The acetyl group directs the electrophilic nitronium ion (NO₂⁺) primarily to the ortho and para positions.

Hydrolysis: The final step is the removal of the acetyl protecting group through hydrolysis, usually under acidic or basic conditions, to regenerate the amino group and yield the final nitroaniline product. google.comorgsyn.org

For this compound, a plausible precursor would be 3-phenoxyaniline. The acetylation would yield N-(3-phenoxyphenyl)acetamide, which would then be nitrated. The final hydrolysis step would furnish the desired this compound.

The hydrolysis of the drug Nimesulide has been considered as a potential synthetic route. Nimesulide is chemically known as N-(4-nitro-2-phenoxyphenyl)methanesulfonamide. semanticscholar.orggoogle.com Hydrolysis of the N-S bond in the sulfonamide group would yield an aniline derivative.

However, it is crucial to note that the structure of Nimesulide contains a 4-nitro-2-phenoxy arrangement. Therefore, its hydrolysis would yield 4-nitro-2-phenoxyaniline (B44701) , which is a structural isomer of the target compound, this compound, not the compound itself. asianpubs.org Consequently, this method is not a viable pathway for the synthesis of this compound. 4-Nitro-2-phenoxyaniline is more accurately described as a synthetic intermediate or a potential impurity in the manufacturing of Nimesulide. semanticscholar.orgasianpubs.org

Investigation of Alternative and Green Synthesis Approaches

Research into the synthesis of nitroarenes and their derivatives is increasingly focused on developing more efficient, cost-effective, and environmentally benign methods. These "green" approaches aim to reduce waste, avoid harsh reagents, and improve atom economy.

Reductive aminocarbonylation is an advanced synthetic strategy that utilizes nitroarenes as stable and readily available surrogates for amines. uj.ac.zaresearchgate.net This method allows for the formation of amide bonds in a step-economic pathway, which is a key area of green chemistry research. uj.ac.za The process typically involves a palladium-catalyzed reaction where the nitro group is reduced in situ and participates in a carbonylation reaction with a coupling partner, such as an aryl halide. uj.ac.zarsc.org

While this specific technique has not been explicitly reported for the synthesis of this compound, it represents a promising alternative approach. Nitroarenes are demonstrated to be suitable coupling partners in these reactions, which can proceed with high functional group compatibility. rsc.orgnih.gov Exploring this pathway could lead to novel, more sustainable methods for producing substituted anilines and related compounds.

Optimizing reaction conditions is critical for improving the efficiency and industrial viability of any synthetic process. For the condensation reaction described in section 2.1.1, several parameters can be adjusted to enhance yield and reduce reaction time.

Drawing parallels from similar syntheses, such as the reaction of 5-chloro-2-nitroanilines with thiophenols, reveals opportunities for optimization. google.com For instance, the choice of solvent is critical; while the reaction can be performed with an excess of phenol acting as a solvent, other high-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used in related nucleophilic aromatic substitutions. google.com The reaction temperature can also be varied, with typical ranges between 40°C and 140°C, and the use of a sealed reaction vessel can allow for the reaction to be conducted under autogenous pressure, potentially accelerating the process. google.com The long reaction time of four days reported for the synthesis of this compound suggests significant room for improvement through catalyst and solvent screening. prepchem.com

Table 2: Potential Optimization Parameters for Synthesis via Condensation

| Parameter | Standard Condition prepchem.com | Potential Optimization | Rationale / Benefit |

| Solvent | Excess Phenol | DMF, DMSO, Toluene | Improved solubility, higher boiling points, easier workup. google.comgoogle.com |

| Temperature | 150°C | 40 - 140°C | Lower temperatures reduce side products; higher temperatures can reduce reaction time. google.com |

| Pressure | Atmospheric | 3 - 12 bar (autogenous) | Can significantly shorten reaction times. google.com |

| Reaction Time | 4 days | 2 - 12 hours | Increased efficiency and throughput. google.comgoogle.com |

| Catalyst | None (Base-mediated) | Phase-transfer catalysts, Copper-based catalysts | May facilitate the reaction under milder conditions. google.com |

Mechanistic Studies of this compound Formation Reactions

While specific, in-depth mechanistic studies exclusively for the formation of this compound are not extensively detailed in publicly available literature, the reaction pathway aligns with the well-understood mechanism of nucleophilic aromatic substitution (SNAr). This mechanism is characteristic of reactions involving an activated aryl halide and a nucleophile.

The key steps of the proposed SNAr mechanism are as follows:

Formation of the Nucleophile: The base, potassium carbonate (K₂CO₃), deprotonates phenol (C₆H₅OH) to form the more nucleophilic phenoxide ion (C₆H₅O⁻).

Nucleophilic Attack and Formation of Meisenheimer Complex: The electron-rich phenoxide ion attacks the carbon atom bearing the chlorine atom on the 5-chloro-2-nitroaniline ring. This ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group (-NO₂) ortho and para to the site of attack. The attack results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization for this intermediate.

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group. This step is typically the rate-determining step in many SNAr reactions.

The presence of the nitro group ortho to the leaving group is critical for activating the substrate towards nucleophilic attack and stabilizing the anionic intermediate, thereby facilitating the reaction.

Purity and Characterization of Synthesized this compound for Research Applications

For research applications, ensuring the high purity of synthesized this compound is essential. Following the synthesis, the crude product is typically a mixture containing unreacted starting materials, the desired product, and various side products. Purification is therefore a critical step.

A common purification technique is column chromatography. After an initial workup, which involves washing with an aqueous base like sodium hydroxide to remove excess phenol, the crude product is dissolved in a suitable solvent and passed through a silica (B1680970) gel column. An eluent such as chloroform (B151607) is used to separate the components, allowing for the isolation of pure this compound.

The identity and purity of the final product are confirmed through various analytical and spectroscopic methods. While detailed spectroscopic data for this specific compound requires direct experimental acquisition, standard characterization would include:

Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for this compound is 148-150°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.

Infrared (IR) Spectroscopy: This technique helps to identify the functional groups present in the molecule, such as the N-H stretches of the amine group, the C-O-C stretch of the ether linkage, and the characteristic symmetric and asymmetric stretches of the nitro group. For related nitroaniline derivatives, these characteristic peaks are used for structural confirmation.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

X-ray Crystallography: For crystalline solids, this method can determine the precise three-dimensional arrangement of atoms in the molecule. For instance, the crystal structure of the related isomer 4-Nitro-2-phenoxyaniline has been determined, revealing details about the dihedral angle between the aromatic rings and the conformation of the bridging oxygen atom.

Table 2: Physicochemical and Characterization Data for this compound

| Property/Technique | Data/Observation | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₃ | |

| Molecular Weight | 230.22 g/mol | |

| Physical Form | Solid | |

| Melting Point | 148-150 °C | |

| Boiling Point | 377.7 ± 22.0 °C at 760 mmHg | |

| Purification Method | Column chromatography on silica gel with chloroform |

Advanced Spectroscopic and Structural Elucidation of 2 Nitro 5 Phenoxyaniline

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides critical insights into the molecular structure of 2-Nitro-5-phenoxyaniline by identifying its constituent functional groups and their vibrational modes.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups based on their characteristic absorption of infrared radiation, which induces molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit distinct peaks corresponding to its primary functional moieties: the nitro group (NO₂), the primary amine (NH₂), the ether linkage (C-O-C), and the aromatic rings.

The key vibrational modes anticipated for this compound include:

N-H Stretching: The primary amine group typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

Aromatic C-H Stretching: These vibrations are expected to appear as a series of weaker bands above 3000 cm⁻¹.

NO₂ Stretching: The nitro group is characterized by two strong absorption bands: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch in the 1335-1385 cm⁻¹ range. The presence of these strong bands provides definitive evidence for the nitro functionality.

C=C Aromatic Stretching: Vibrations from the carbon-carbon double bonds within the two aromatic rings generally occur in the 1400-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is typically observed around 1600-1650 cm⁻¹.

C-O-C Ether Stretching: The diaryl ether linkage gives rise to characteristic asymmetric and symmetric stretching bands. The strong asymmetric C-O-C stretch is one of the most identifiable peaks, usually appearing in the 1200-1270 cm⁻¹ range.

The region below 1000 cm⁻¹, known as the fingerprint region, contains complex vibrations, including C-H out-of-plane bending, which are unique to the molecule's specific substitution pattern on the aromatic rings.

Table 1: Expected FT-IR Vibrational Frequencies for this compound This table is generated based on characteristic functional group frequencies and data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric N-H Stretch | ~3450 | Primary Amine (NH₂) |

| Symmetric N-H Stretch | ~3350 | Primary Amine (NH₂) |

| Aromatic C-H Stretch | >3000 | Aromatic Rings |

| N-H Bending | ~1620 | Primary Amine (NH₂) |

| Asymmetric NO₂ Stretch | ~1530 | Nitro (NO₂) |

| Aromatic C=C Stretch | 1400-1600 | Aromatic Rings |

| Symmetric NO₂ Stretch | ~1340 | Nitro (NO₂) |

| Asymmetric C-O-C Stretch | ~1240 | Diaryl Ether |

Raman spectroscopy serves as a valuable complement to FT-IR analysis. While FT-IR measures absorption based on changes in dipole moment, Raman scattering depends on changes in polarizability. This often results in strong Raman signals for symmetric vibrations and non-polar bonds that may be weak or absent in the FT-IR spectrum.

For this compound, Raman spectroscopy is particularly useful for observing:

Symmetric NO₂ Stretching: This vibration, typically around 1340 cm⁻¹, often produces a very strong and easily identifiable peak in the Raman spectrum, confirming the presence of the nitro group.

Aromatic Ring Vibrations: The "ring breathing" modes of the phenyl and nitrophenyl rings, which involve symmetric expansion and contraction of the rings, are typically strong in the Raman spectrum.

C-O-C Symmetric Stretching: The symmetric stretch of the ether linkage provides complementary information to the asymmetric stretch seen in the IR spectrum.

The combination of FT-IR and Raman data allows for a more complete and confident assignment of the vibrational modes of the molecule.

Table 2: Expected Raman Shifts for Key Functional Groups in this compound This table is generated based on characteristic functional group frequencies and data from analogous compounds.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Bond Type |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Aromatic C-H |

| Symmetric NO₂ Stretch | ~1340 | Nitro (NO₂) |

| Aromatic Ring Breathing | ~1000 | Aromatic C=C |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy probes the transitions of electrons between molecular orbitals upon absorption of ultraviolet (UV) or visible light, providing information on the molecule's conjugated systems and optical properties.

The UV-Vis spectrum of this compound is governed by the presence of several chromophores and auxochromes. The nitrophenyl ether moiety is the primary chromophore, and its absorption is modulated by the auxochromic amino (-NH₂) group. The expected electronic transitions are primarily of the π → π* and n → π* types.

π → π Transitions:* These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. They are typically characterized by high molar absorptivity (ε) and are responsible for the main absorption bands in the UV region. The extended conjugation across the phenoxy and nitrophenyl systems influences the energy of these transitions.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen of the ether group, the nitrogen of the amino group, or the oxygens of the nitro group) to an antibonding π* orbital of the aromatic ring. These transitions are generally of much lower intensity (lower ε) than π → π* transitions.

The presence of the electron-donating amino group and the electron-withdrawing nitro group on the same ring creates a "push-pull" system, which typically leads to a bathochromic (red) shift of the main absorption band to longer wavelengths, potentially extending into the visible region.

The position and intensity of UV-Vis absorption bands are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The interactions between the solute (this compound) and solvent molecules can stabilize the ground state and the excited state to different extents.

π → π Transitions:* The excited state of a π → π* transition is generally more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a decrease in the energy gap and a bathochromic (red) shift (a shift to longer wavelengths).

n → π Transitions:* In an n → π* transition, the ground state is typically more stabilized by polar solvents (through dipole-dipole interactions or hydrogen bonding) than the excited state. This increases the energy gap for the transition, resulting in a hypsochromic (blue) shift (a shift to shorter wavelengths) as solvent polarity increases.

Computational chemistry provides powerful tools to model these phenomena. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a defined dielectric constant. By performing Time-Dependent Density Functional Theory (TD-DFT) calculations in conjunction with the PCM, it is possible to predict the UV-Vis absorption spectra in various solvents and gain a deeper understanding of how solute-solvent interactions influence the electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an

¹H NMR Spectroscopic Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum offers a distinct fingerprint of its structure.

Detailed analysis of the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals corresponding to the amine, the substituted aniline (B41778) ring, and the phenoxy group protons. A patent document provides specific spectral data for this compound tandfonline.com. The amine (-NH₂) protons typically appear as a broad singlet around δ 6.14 ppm. The protons on the nitro-substituted aniline ring are observed as distinct doublets and a doublet of doublets due to spin-spin coupling. Specifically, a doublet appears at δ 6.16 (J = 2.63 Hz), a doublet of doublets at δ 6.33 (J = 2.63 Hz, 9.57 Hz), and another doublet at δ 8.10 (J = 9.57 Hz). The five protons of the unsubstituted phenoxy ring resonate as a multiplet in the aromatic region, typically between δ 7.07 and 7.45 ppm tandfonline.com.

The specific chemical shifts and coupling constants are instrumental in confirming the substitution pattern of the aniline ring, distinguishing it from other possible isomers.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| 8.10 | d | 9.57 | Aromatic H (H-6) |

| 7.45-7.07 | m | - | Aromatic H (Phenoxy group) |

| 6.33 | dd | 9.57, 2.63 | Aromatic H (H-4) |

| 6.16 | d | 2.63 | Aromatic H (H-6) |

| 6.14 | br s | - | -NH₂ |

Data sourced from patent literature tandfonline.com.

¹³C NMR Spectroscopic Characterization

The carbon atom attached to the nitro group (C-2) would be expected to have a chemical shift significantly downfield, influenced by the strong electron-withdrawing nature of the nitro group. Conversely, the carbon atom bonded to the amino group (C-1) would appear at a higher field. The carbon atom of the ether linkage (C-5) would also have a characteristic downfield shift. The carbons of the phenoxy ring would show shifts typical for a monosubstituted benzene (B151609) ring. The definitive assignment of each carbon signal would require further experimental data, such as that from 2D NMR techniques.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ ppm) | Rationale |

|---|---|---|

| C-1 (-NH₂) | 140-150 | Attached to electron-donating amine group |

| C-2 (-NO₂) | 135-145 | Attached to electron-withdrawing nitro group |

| C-3 | 115-125 | Aromatic CH |

| C-4 | 110-120 | Aromatic CH |

| C-5 (-OPh) | 155-165 | Attached to ether oxygen |

| C-6 | 120-130 | Aromatic CH |

| Phenoxy C-1' | 150-160 | Attached to ether oxygen |

| Phenoxy C-2'/C-6' | 115-125 | Ortho to ether linkage |

| Phenoxy C-3'/C-5' | 125-135 | Meta to ether linkage |

| Phenoxy C-4' | 120-130 | Para to ether linkage |

Predicted ranges are based on data from analogous compounds chemicalbook.comchemicalbook.com.

Two-Dimensional NMR Techniques for Complex Structural Assignments

For molecules with complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are indispensable for unambiguous structural assignment. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be critical in the structural elucidation of this compound.

A COSY experiment identifies protons that are spin-coupled to each other, revealing the connectivity of proton networks within the molecule. For instance, it would definitively show the coupling between the protons on the substituted aniline ring, confirming their relative positions.

An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique would allow for the direct and unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum, verifying the predictions based on substituent effects. Together, these 2D NMR methods provide a powerful toolkit for the complete and confident assignment of the molecular structure in solution.

X-ray Diffraction Studies for Solid-State Structure

While NMR spectroscopy reveals the structure of a molecule in solution, X-ray diffraction provides precise information about the molecular geometry and packing arrangement in the solid state.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

A search of the published scientific literature and crystallographic databases did not yield a single-crystal X-ray structure for this compound. However, the crystal structure of the isomeric compound, 4-nitro-2-phenoxyaniline (B44701), has been reported and can serve as a valuable comparative example.

For 4-nitro-2-phenoxyaniline, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/c iucr.orgresearchgate.net. The analysis provides precise bond lengths, bond angles, and torsion angles, defining the three-dimensional shape of the molecule. A key finding for this isomer is the dihedral angle between the two aromatic rings, which is 71.40(12)° iucr.orgasianpubs.org. This significant twist indicates that the two rings are not coplanar. Should a crystal structure for this compound be determined, it would similarly provide definitive data on its molecular conformation and how the molecules arrange themselves in a crystalline lattice.

Table 3: Crystallographic Data for the Isomer 4-Nitro-2-phenoxyaniline

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 10.4100 (12) |

| b (Å) | 15.6570 (18) |

| c (Å) | 6.9600 (17) |

| β (°) | 103.406 (4) |

| Volume (ų) | 1103.5 (3) |

| Z | 4 |

Data obtained from the International Union of Crystallography for the isomer 4-nitro-2-phenoxyaniline iucr.org.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular interactions. For this compound, the presence of an amine group (-NH₂) as a hydrogen bond donor, and nitro (-NO₂) and ether (-O-) groups as hydrogen bond acceptors, suggests that hydrogen bonding would be a dominant force in its crystal structure.

Computational Chemistry and Theoretical Investigations of 2 Nitro 5 Phenoxyaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a widely used method for quantitative predictions of molecular properties.

A fundamental step in computational chemistry is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule. This process yields the most stable three-dimensional structure. From this optimized structure, key geometrical parameters such as bond lengths (in Ångströms), bond angles (in degrees), and dihedral angles (in degrees) are determined. These theoretical parameters can be compared with experimental data, if available (e.g., from X-ray crystallography), to validate the computational model. For 2-Nitro-5-phenoxyaniline, this would involve calculating the precise distances between connected atoms (e.g., C-C, C-N, N-O, C-O) and the angles formed by triplets of connected atoms.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound. (Note: This table is for illustrative purposes only as specific data is not available.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | 1.39 | C1-C2-C3 | 120.0 |

| C2-N1 | 1.47 | C2-N1-O1 | 118.0 |

| N1-O1 | 1.22 | O1-N1-O2 | 124.0 |

| C5-O3 | 1.36 | C4-C5-O3 | 120.5 |

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results are often compared with experimental infrared (IR) and Raman spectroscopy data. This comparison helps in the assignment of spectral bands to specific vibrational modes, such as stretching, bending, and torsional motions of different functional groups within the molecule (e.g., N-O stretching of the nitro group, N-H stretching of the amine group, C-O-C stretching of the ether linkage). A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, thereby improving agreement with experimental values.

Table 2: Hypothetical Vibrational Frequencies for this compound. (Note: This table is for illustrative purposes only as specific data is not available.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) sym | 3450 | 3400 | Symmetric N-H stretch |

| ν(N-H) asym | 3550 | 3500 | Asymmetric N-H stretch |

| ν(N-O) sym | 1350 | 1330 | Symmetric NO₂ stretch |

| ν(N-O) asym | 1530 | 1510 | Asymmetric NO₂ stretch |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity, chemical stability, and the ability for intramolecular charge transfer. A small energy gap generally indicates a more reactive molecule. For this compound, FMO analysis would reveal how the electron-donating amine and phenoxy groups and the electron-withdrawing nitro group influence the electron density distribution and reactivity.

Table 3: Hypothetical FMO Properties of this compound. (Note: This table is for illustrative purposes only as specific data is not available.)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.20 |

| E(LUMO) | -2.50 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. In this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the phenoxy group, and positive potential near the amine hydrogen atoms.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a method used to calculate the electronic excitation energies and oscillator strengths of a molecule. These calculations help in predicting and interpreting the UV-Visible absorption spectrum. The results provide information about the nature of electronic transitions, such as n → π* or π → π*, and can be correlated with the HOMO-LUMO transitions. For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) and explain the electronic transitions responsible for its color and spectroscopic properties.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Quantum Chemical Studies on Reactivity Descriptors (e.g., Fukui Functions, Hardness, Electrophilicity)

No published data were found detailing the Fukui functions, chemical hardness, electrophilicity, or other quantum chemical reactivity descriptors for this compound.

Computational Modeling of Solvent Effects on Electronic and Spectroscopic Properties

No computational models or theoretical investigations on the effect of different solvents on the electronic structure or spectroscopic characteristics of this compound were identified.

Exploration of Non-Linear Optical (NLO) Properties

There is no available research focused on the theoretical exploration or computational calculation of the non-linear optical (NLO) properties, such as hyperpolarizability, for this compound.

Reactivity and Derivatization of 2 Nitro 5 Phenoxyaniline

Reactions at the Amino Group

The primary aromatic amino group in 2-Nitro-5-phenoxyaniline is a key site for nucleophilic reactions and derivatization. Its reactivity is somewhat moderated by the presence of the ortho-nitro group, which reduces its basicity compared to aniline (B41778). wikipedia.org Nevertheless, it readily participates in several fundamental reactions common to aromatic amines.

Diazotization and Coupling Reactions for Dye Synthesis

The primary amino group of this compound can be converted into a diazonium salt through a process known as diazotization. byjus.com This reaction typically involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). organic-chemistry.orgunacademy.com The resulting diazonium salt, 2-nitro-5-phenoxyphenyldiazonium chloride, is an electrophilic intermediate. organic-chemistry.org

These diazonium salts are valuable in the synthesis of azo dyes through coupling reactions with electron-rich aromatic compounds, such as phenols and other aromatic amines. slideshare.netresearchgate.net The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling component, typically at the para position, to form a stable azo compound characterized by an -N=N- linkage. slideshare.netchemguide.co.uk The extended conjugation provided by the azo bridge and the aromatic rings results in brightly colored compounds. researchgate.net The specific color of the dye can be tuned by the choice of the coupling agent. icrc.ac.ir

| Coupling Agent | Product Type | General Color Range |

| Phenol (B47542) | Azo-phenol Dye | Yellow - Orange |

| Naphthols (e.g., Naphthalen-2-ol) | Azo-naphthol Dye | Orange - Red |

| Aniline Derivatives | Amino-azo Dye | Yellow |

| N,N-Dimethylaniline | Amino-azo Dye | Yellow - Orange |

This table presents expected product types and color ranges based on typical azo coupling reactions.

Formation of Schiff Bases and Related Imines

This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. This reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). researchgate.net The reaction is often catalyzed by a small amount of acid. ekb.eg

A wide variety of carbonyl compounds can be used, leading to a diverse library of Schiff base derivatives. These compounds are significant in coordination chemistry as they can act as ligands for metal complexes and have applications in various catalytic and biological fields. researcher.life

| Carbonyl Reactant | Product: Schiff Base |

| Benzaldehyde | N-(phenylmethylidene)-2-nitro-5-phenoxyaniline |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | 2-(((2-nitro-5-phenoxyphenyl)imino)methyl)phenol |

| Acetophenone | N-(1-phenylethylidene)-2-nitro-5-phenoxyaniline |

| Glyoxal (B1671930) | N,N'-(ethane-1,2-diylidene)bis(this compound) |

This table illustrates the formation of Schiff bases from this compound and various carbonyl compounds.

Acylation and Sulfonylation Reactions

The amino group of this compound can be acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides to form amides. allen.in This is a nucleophilic acyl substitution reaction where the nitrogen atom's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. simply.sciencesavemyexams.com The reaction is typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. youtube.com

Similarly, sulfonylation occurs when this compound reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) to yield sulfonamides. researchgate.net This reaction also requires a base to facilitate the removal of HCl. researchgate.net Both acylation and sulfonylation are important for introducing new functional groups and for protecting the amino group during subsequent synthetic steps.

| Reagent | Reagent Type | Product |

| Acetyl Chloride | Acyl Halide | N-(2-nitro-5-phenoxyphenyl)acetamide |

| Acetic Anhydride | Acid Anhydride | N-(2-nitro-5-phenoxyphenyl)acetamide |

| Benzoyl Chloride | Acyl Halide | N-(2-nitro-5-phenoxyphenyl)benzamide |

| p-Toluenesulfonyl Chloride | Sulfonyl Chloride | 4-methyl-N-(2-nitro-5-phenoxyphenyl)benzenesulfonamide |

This table showcases common acylation and sulfonylation reactions of the amino group.

Reactions at the Nitro Group

The nitro group is a strong electron-withdrawing group and a key site for reductive transformations. Its reduction leads to fundamentally different structures with altered chemical properties.

Reduction to Amino Derivatives

The most significant reaction of the nitro group in this compound is its reduction to a primary amino group, which converts the starting material into 4-Phenoxy-1,2-phenylenediamine. This transformation is crucial for the synthesis of various heterocyclic compounds and polymers. Several methods are effective for this reduction:

Catalytic Hydrogenation: This is a common and clean method involving hydrogen gas (H₂) and a metal catalyst. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are highly effective for the reduction of aromatic nitro groups. chemicalbook.com This reaction is often performed in a solvent like ethanol (B145695) or methanol (B129727) under pressure.

Metal-Acid Systems: Classic methods include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. rsc.org The Bechamp reduction, using iron filings and acid, is a widely used industrial process.

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen-donor molecule like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) is used in the presence of a catalyst like Pd/C.

The resulting product, 4-phenoxy-1,2-phenylenediamine, is an important building block for synthesizing materials like polyamides and as an intermediate for dyes and electronic materials.

| Reagent/System | Conditions | Product |

| H₂ / Pd-C | Ethanol, Room Temperature, 50 psi | 4-Phenoxy-1,2-phenylenediamine |

| Fe / HCl or CH₃COOH | Reflux | 4-Phenoxy-1,2-phenylenediamine |

| SnCl₂ / HCl | Room Temperature | 4-Phenoxy-1,2-phenylenediamine |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous Solution | 4-Phenoxy-1,2-phenylenediamine |

This table summarizes common methods for the reduction of the nitro group to an amine.

Exploration of Reductive Cyclization Pathways

Reductive cyclization involves the in-situ reduction of the nitro group and a subsequent intramolecular cyclization reaction. For ortho-substituted nitroarenes, this provides a direct route to various N-heterocyclic compounds. rsc.orgresearchgate.net

In the case of this compound, while direct participation of the phenoxy group in a reductive cyclization to form a phenoxazine (B87303) ring is possible under specific gas-phase or high-energy conditions, a more common pathway in solution-phase synthesis involves the derivatization of its reduction product, 4-phenoxy-1,2-phenylenediamine. nih.gov The two adjacent amino groups in this diamine are perfectly positioned to react with various reagents to form five- or six-membered heterocyclic rings.

For example, reaction with 1,2-dicarbonyl compounds (like glyoxal or benzil) or α-haloketones would lead to the formation of substituted quinoxalines. Reaction with carboxylic acids or their derivatives can yield benzimidazoles. While not a direct reductive cyclization of the parent molecule, these pathways represent the exploration of cyclization routes made possible by the reduction of the nitro group. rsc.orgrsc.org

| Precursor | Reagent | Resulting Heterocycle |

| 4-Phenoxy-1,2-phenylenediamine | Glyoxal | 6-Phenoxyquinoxaline |

| 4-Phenoxy-1,2-phenylenediamine | Formic Acid | 5-Phenoxy-1H-benzimidazole |

| 4-Phenoxy-1,2-phenylenediamine | Phosgene | 6-Phenoxy-1,3-dihydro-2H-benzimidazol-2-one |

This table outlines potential cyclization reactions of the reduction product of this compound.

Reactions at the Phenoxy Moiety

Electrophilic Aromatic Substitution Reactions

The phenoxy group in this compound is, in principle, susceptible to electrophilic aromatic substitution. The ether oxygen atom is an activating group and directs incoming electrophiles to the ortho and para positions of the phenoxy ring. wikipedia.orgbritannica.comquora.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation could potentially occur on this ring.

However, the presence of the amino and nitro groups on the other ring can complicate these reactions. The amino group is also a strong activating group, making the aniline ring highly reactive towards electrophiles. wikipedia.org This could lead to a lack of selectivity, with the electrophile attacking the aniline ring instead of, or in addition to, the phenoxy ring. Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the amino group can be protonated to form an anilinium ion, which is a deactivating, meta-directing group. This would reduce the reactivity of the aniline ring but might not sufficiently favor substitution on the phenoxy ring to achieve high selectivity.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenoxy Moiety of this compound

| Reaction Type | Electrophile | Predicted Major Products (Substitution on Phenoxy Ring) |

| Nitration | NO₂+ | 2-Nitro-5-(2-nitrophenoxy)aniline, 2-Nitro-5-(4-nitrophenoxy)aniline |

| Bromination | Br+ | 2-Nitro-5-(2-bromophenoxy)aniline, 2-Nitro-5-(4-bromophenoxy)aniline |

| Sulfonation | SO₃ | 2-(5-Amino-4-nitrophenoxy)benzenesulfonic acid, 4-(5-Amino-4-nitrophenoxy)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCO+ | 1-(2-(5-Amino-4-nitrophenoxy))ethan-1-one, 1-(4-(5-Amino-4-nitrophenoxy))ethan-1-one |

Note: This table is predictive and based on general principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution Reactions on Activated Phenoxy Rings

Nucleophilic aromatic substitution (SNAᵣ) on an unsubstituted phenoxy ring is generally difficult. wikipedia.orgyoutube.comnih.gov However, if the phenoxy ring is activated by the presence of strong electron-withdrawing groups, particularly in the ortho and/or para positions, it can undergo SNAᵣ reactions. wikipedia.orgyoutube.comnih.govnih.gov

In the case of this compound, the phenoxy ring itself is not activated by electron-withdrawing groups. Therefore, direct nucleophilic attack on this ring is unlikely under standard conditions. For SNAᵣ to occur on the phenoxy moiety, it would first need to be functionalized with a suitable electron-withdrawing group, such as a nitro group. If, for example, 2-nitro-5-(4-nitrophenoxy)aniline were to be synthesized, the 4-nitrophenoxy ring would be activated towards nucleophilic attack at the position bearing the nitro group, potentially allowing for the displacement of the nitro group by a nucleophile.

The mechanism of such a reaction would proceed via the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial for the reaction to proceed, and it is significantly enhanced by the presence of the nitro group. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of this compound, the aniline moiety could potentially participate in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. youtube.com This type of reaction typically involves the coupling of an amine with an aryl halide or triflate. nih.gov

While specific examples of this compound participating in palladium-catalyzed cross-coupling reactions are not extensively documented in the literature reviewed, the presence of the primary amino group suggests its potential as a coupling partner. For instance, it could react with an aryl bromide in the presence of a suitable palladium catalyst and a base to form a diarylamine.

A general scheme for such a reaction would be:

This compound + Ar-X → 2-nitro-5-phenoxy-N-arylaniline + HX (where Ar-X is an aryl halide or triflate, and the reaction is mediated by a palladium catalyst and a base)

The efficiency of such a coupling would depend on several factors, including the choice of catalyst, ligand, base, and solvent, as well as the nature of the aryl halide. The presence of the nitro group could also influence the reaction, potentially affecting the electronic properties of the aniline and its reactivity. It is also conceivable that the nitro group itself could be a target for certain palladium-catalyzed transformations, although this is less common than reactions involving the amino group. digitellinc.com

Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold

The 2-nitroaniline (B44862) substructure within this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The general strategy involves the reduction of the nitro group to an amino group, followed by condensation with a suitable electrophile to form the heterocyclic ring.

Benzimidazoles: One common application of 2-nitroanilines is in the synthesis of benzimidazoles. pcbiochemres.comrsc.orgvinhuni.edu.vngoogle.comnih.gov A one-pot reductive cyclocondensation of a 2-nitroaniline with an aldehyde in the presence of a reducing agent can yield 2-substituted benzimidazoles. pcbiochemres.com For this compound, this would lead to the formation of 5-phenoxy-2-substituted benzimidazoles.

Quinoxalines: Similarly, quinoxaline (B1680401) derivatives can be synthesized from 2-nitroanilines. rsc.orgnih.govsapub.orgresearchgate.netnih.gov A common method involves the reaction of a 2-nitroaniline with a 1,2-dicarbonyl compound, often following an in-situ reduction of the nitro group. For example, a ruthenium-catalyzed hydrogen transfer strategy has been used for the one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols. rsc.org Applying this to this compound would be expected to produce 6-phenoxyquinoxaline derivatives.

Phenazines: The synthesis of phenazine (B1670421) derivatives can also be accomplished starting from 2-nitroanilines. rroij.comresearchgate.netnih.govnih.gov This typically involves the coupling of two aniline derivatives, one of which is a 2-nitroaniline, followed by reductive cyclization. For instance, the reaction of an aniline with a 2-fluoronitrobenzene derivative, followed by reduction and oxidation, can lead to the formation of a phenazine. researchgate.net Utilizing this compound in such a sequence could lead to the synthesis of phenoxyphenazine derivatives.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | General Reaction | Potential Product from this compound |

| Benzimidazole (B57391) | Reductive cyclocondensation with an aldehyde | 5-Phenoxy-2-substituted-benzimidazole |

| Quinoxaline | Reductive condensation with a 1,2-dicarbonyl compound | 6-Phenoxy-substituted-quinoxaline |

| Phenazine | Coupling with an aniline derivative followed by cyclization | Substituted phenoxyphenazine |

Note: The product structures are generalized, and the exact substitution pattern would depend on the specific reagents and reaction conditions used.

Advanced Applications of 2 Nitro 5 Phenoxyaniline and Its Derivatives in Chemical Sciences

Role as an Intermediate in Pharmaceutical Synthesis

2-Nitro-5-phenoxyaniline and its derivatives are pivotal intermediates in the synthesis of a diverse range of pharmaceutical agents. The presence of the nitro group, the aniline (B41778) moiety, and the phenoxy substituent provides a versatile scaffold for the construction of complex molecules with significant biological activities.

Precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as Nimesulide and its Analogs

A significant application of phenoxyaniline (B8288346) derivatives is in the production of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. Specifically, 4-nitro-2-phenoxyaniline (B44701), a positional isomer of the subject compound, is a key intermediate in the synthesis of Nimesulide. researchgate.netsemanticscholar.org Nimesulide is recognized for its selective inhibition of cyclooxygenase-2 (COX-2), which contributes to its anti-inflammatory and analgesic properties with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. researchgate.net

The synthesis of Nimesulide from 2-phenoxyaniline (B124666) derivatives typically involves a multi-step process. A general synthetic route starts with the formation of 2-phenoxy nitrobenzene, which is then reduced to 2-phenoxyaniline. niscpr.res.in This intermediate subsequently undergoes methanesulfonylation to yield 2-phenoxy methanesulfonanilide. The final step involves a selective nitration to introduce a nitro group at the para position of the aniline ring, affording Nimesulide. niscpr.res.in

| Intermediate | Role in Synthesis |

|---|---|

| 2-Phenoxy nitrobenzene | Precursor to 2-phenoxyaniline |

| 2-Phenoxyaniline | Core structure for the addition of the methanesulfonyl group |

| 2-Phenoxy methanesulfonanilide | Penultimate intermediate prior to nitration |

| 4-Nitro-2-phenoxyaniline | A key intermediate and potential impurity in Nimesulide synthesis researchgate.net |

The development of analogs of Nimesulide often involves the chemical modification of the core structure, which can be achieved by utilizing derivatives of 2-phenoxyaniline. scielo.br These modifications aim to enhance the therapeutic properties or reduce the side effects of the parent drug.

Intermediate for Anti-hypertensive Agents

While direct synthesis of major anti-hypertensive drugs from this compound is not prominently documented, its structural motifs are present in compounds with cardiovascular activity. The phenoxyaniline scaffold can be considered for the synthesis of various classes of antihypertensive agents. For instance, benzimidazole (B57391) derivatives, some of which exhibit antihypertensive properties, can be synthesized from ortho-substituted anilines. nih.gov The synthesis of certain angiotensin II receptor blockers, a major class of antihypertensive drugs, involves the creation of complex heterocyclic systems where substituted anilines can serve as starting materials.

The general synthetic utility of nitroanilines in forming heterocyclic structures that are central to many antihypertensive drugs suggests a potential, though not yet fully explored, role for this compound in this therapeutic area.

Building Block for Potential Anti-cancer Agents (e.g., BET Inhibitors)

The quest for novel anti-cancer agents has led to the exploration of a wide array of chemical scaffolds. Nitroaromatic compounds have been investigated for their potential as anticancer agents. google.com The this compound structure can serve as a building block for more complex molecules with cytotoxic activity. For example, quinoxaline (B1680401) derivatives, which can be synthesized from o-nitroanilines, have shown promise as anti-cancer agents. nih.gov

Bromodomain and Extra-Terminal domain (BET) inhibitors are a class of epigenetic modulators with significant potential in cancer therapy. nih.govnih.gov The core structures of many BET inhibitors are complex heterocyclic systems. While a direct synthesis of a known BET inhibitor from this compound is not established in the literature, the chemical functionalities of this compound make it a plausible starting material for the synthesis of novel heterocyclic compounds that could be evaluated for BET inhibitory activity. The synthesis of such complex molecules often relies on the strategic functionalization of aromatic rings, a role for which this compound is well-suited.

Synthesis of Other Biologically Active Compounds (e.g., Antibacterial, Anti-inflammatory, Anticonvulsant, Hypnotic Agents)

The versatility of the this compound scaffold extends to the synthesis of a variety of other biologically active compounds.

Antibacterial Agents: Derivatives of 2-methyl-5-nitroaniline (B49896) have been synthesized and evaluated for their in-vitro antimicrobial activity. researchgate.net Furthermore, quinoxaline derivatives, which can be synthesized from o-phenylenediamines (obtainable from the reduction of o-nitroanilines), have demonstrated good to moderate antibacterial activity against various bacterial strains. nih.gov

Anti-inflammatory Agents: Beyond Nimesulide, the 2-phenoxyaniline core is a known pharmacophore in other anti-inflammatory compounds. researchgate.net

Antifungal Agents: Certain quinoxaline derivatives have also shown considerable antifungal activity. nih.gov

Anticonvulsant and Hypnotic Agents: The broader class of anilines and their derivatives has been historically important in the development of central nervous system active agents.

| Class of Compound | Biological Activity | Precursor Relationship |

|---|---|---|

| Quinoxalines | Antibacterial, Antifungal | Synthesized from o-phenylenediamines (via reduction of o-nitroanilines) |

| 2-Methyl-5-nitroaniline derivatives | Antimicrobial | Direct derivatives of a related nitroaniline |

| Nimesulide | Anti-inflammatory | Synthesized from a 2-phenoxyaniline derivative |

Applications in Dye and Pigment Chemistry

Aromatic amines, particularly those containing nitro groups, are classical precursors in the synthesis of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are the largest and most versatile class of synthetic organic colorants. orientjchem.org

This compound, through diazotization of its amino group, can be converted into a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds (coupling components) such as phenols and anilines to produce a wide range of azo dyes. The specific color of the resulting dye is determined by the chemical structure of both the diazo component (derived from this compound) and the coupling component.

For instance, the structurally similar compound 2-methoxy-5-nitroaniline (B165355) is used to synthesize a series of monoazo and disazo disperse dyes. orientjchem.orgscialert.net These dyes have been applied to polymer fibers like polyester (B1180765) and nylon, exhibiting good color yield and fastness properties. orientjchem.org The presence of the nitro group in the dye molecule can contribute to good light fastness. orientjchem.org

The synthesis of azo dyes from aromatic amines generally follows these steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) at low temperatures to form a diazonium salt.

Coupling: The diazonium salt solution is then added to a solution of the coupling component to form the azo dye.

Given the structural similarities and the well-established chemistry of related nitroanilines in dye synthesis, this compound is a valuable intermediate for producing a variety of colors within the azo dye class.

Utilization in Material Science and Optoelectronics

While the primary applications of this compound are in the pharmaceutical and dye industries, its chemical structure suggests potential for use in material science and optoelectronics. Aromatic nitro compounds and anilines are precursors to a range of functional materials.

Polyaniline and its derivatives are a class of conducting polymers with applications in various fields, including sensors, anti-corrosion coatings, and electronic devices. The properties of polyaniline can be tuned by substituting the benzene (B151609) ring or the nitrogen atom of the aniline monomer. researchgate.net Although not directly reported, this compound could potentially be used to synthesize a substituted polyaniline with unique electronic or optical properties.

Furthermore, some dis-azo dyes, which can be synthesized from intermediates like this compound, may act as organic photoconductors. orientjchem.org This opens up possibilities for their use in optoelectronic devices. However, the exploration of this compound in these advanced material applications is still an emerging area of research.

Development of Organic Semiconductors

Derivatives of this compound, specifically those based on the quinoxaline scaffold, are emerging as significant materials in the field of organic electronics. Quinoxalines are nitrogen-containing heterocyclic compounds known for their electron-deficient nature, which makes them excellent candidates for n-type or ambipolar organic semiconductors. researchgate.net The synthesis of these materials typically involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. longdom.org By reducing the nitro group of this compound to form 5-phenoxy-1,2-phenylenediamine, a versatile precursor is created for a wide range of substituted quinoxalines.

The electronic properties of these quinoxaline derivatives can be finely tuned by introducing various substituents, a strategy that is crucial for their application in Organic Field-Effect Transistors (OFETs). For instance, polymers incorporating quinoxaline units have demonstrated promising charge transport characteristics. A donor-acceptor (D-A) polymer, PQ1, designed with an electron-deficient quinoxaline unit and an electron-rich indacenodithiophene (IDT) unit, has shown p-type semiconductor properties with a high hole mobility of up to 0.12 cm²/V·s. frontiersin.org The strong intramolecular charge transfer and good aggregation in the solid state are key to its performance. frontiersin.org

The performance of organic semiconductors is highly dependent on their molecular structure, which influences their packing, energy levels, and charge carrier mobility. The table below summarizes the performance of representative quinoxaline-based organic semiconductors.

| Compound/Polymer | Architecture | Hole Mobility (μh) [cm²/V·s] | Electron Mobility (μe) [cm²/V·s] | On/Off Ratio |

| PQ1 frontiersin.org | D-A Polymer | 0.12 | - | >10⁵ |

| PTB-CNQx rsc.org | D-A Polymer | 0.086 | - | >10⁵ |

| PTBF-CNQx rsc.org | D-A Polymer | 0.15 | - | >10⁶ |

This data is illustrative of quinoxaline-based semiconductors that can be conceptually derived from precursors like this compound.

Components for Organic Solar Cells

Recent research has highlighted quinoxaline-based acceptors that have led to OSCs with PCEs approaching 20%. nih.gov For example, polymers based on cyano-substituted quinoxaline have been synthesized and tested in both fullerene and non-fullerene polymer solar cells. The introduction of a cyano (CN) group, a strong electron-withdrawing substituent, enhances the photovoltaic performance. rsc.org A polymer named PTBF-CNQx, when blended with a non-fullerene acceptor, achieved a remarkable PCE of 14.0%. rsc.org

The performance of several quinoxaline-based materials in organic solar cells is detailed in the table below.

| Polymer/Small Molecule | Acceptor | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |

| PTB-CNQx rsc.org | IT-4F (NFA) | 0.86 | 18.9 | 67.0 | 10.9 |

| PTBF-CNQx rsc.org | IT-4F (NFA) | 0.88 | 23.3 | 68.0 | 14.0 |

| RC-21 case.edu | N/A (DSSC) | 0.61 | 8.26 | 65.0 | 3.30 |

| RC-22 case.edu | N/A (DSSC) | 0.65 | 12.31 | 70.0 | 5.56 |

This table showcases the potential of quinoxaline-based materials, accessible via synthetic routes starting from nitroaniline precursors, in organic solar cell applications.

Design of Fluorescent Dyes and Chemosensors

The inherent photophysical properties of the quinoxaline ring system make its derivatives excellent candidates for fluorescent dyes and chemosensors. scholaris.caresearchgate.net The fluorescence emission wavelength and quantum yield can be systematically altered by modifying the substituents on the quinoxaline core. nih.gov This tunability is essential for creating sensors that can detect specific analytes, such as metal ions or changes in pH, through a change in their fluorescent signal. nih.gov

For instance, quinoxaline derivatives can exhibit aggregation-induced emission (AIE), a phenomenon where the material is non-emissive in solution but becomes highly fluorescent in an aggregated state or in the solid state. nih.govresearchgate.net This property is particularly useful for developing solid-state lighting materials and biological imaging agents. A series of quinoxaline-based compounds have been synthesized that show deep blue light emission both in solution and in the solid state, making them promising for new AIE deep blue materials. scholaris.ca

The photophysical properties of some fluorescent quinoxaline derivatives are presented below.

| Compound | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Quantum Yield (ΦF) | Application |

| Compound 1 (AIE) scholaris.ca | 364 | 425 | 0.43 (solid) | Deep Blue Emitter |

| Compound 2 (AIE) scholaris.ca | 371 | 423 | 0.38 (solid) | Deep Blue Emitter |

| QPP nih.gov | ~355 | ~420 | - | Bioimaging |

| QTP nih.gov | ~362 | ~435 | High in solid state | Bioimaging, ROS Generation |

The data represents the properties of functional quinoxaline dyes that can be synthesized from o-phenylenediamine (B120857) precursors, which are accessible from this compound.

Catalysis and Ligand Design with this compound Derivatives

Beyond materials science, derivatives of this compound are instrumental in the fields of catalysis and coordination chemistry. The aniline functional group in 2-phenoxyaniline (the reduced form of the parent compound) is a key starting point for the synthesis of Schiff base ligands. These ligands are formed by the condensation of an amine with an aldehyde or ketone.

Schiff base ligands are highly versatile because their steric and electronic properties can be easily modified. When complexed with transition metals, they form stable metal complexes that can act as highly effective catalysts for a wide range of organic transformations. rsc.orgepa.gov These reactions include oxidations, polymerizations, and carbon-carbon bond-forming reactions. researchgate.netmdpi.com For example, transition metal complexes of quinoxaline-based Schiff base ligands have been synthesized and studied for their catalytic activity. cusat.ac.in The specific metal center and the ligand's structure dictate the catalytic activity and selectivity of the complex. rsc.org

The catalytic applications of such complexes are diverse. For example, Cu(II) complexes with Schiff base ligands have shown remarkable activity in catalyzing Claisen-Schmidt condensation to produce chalcones with high yields. mdpi.com

| Catalyst Type | Reaction | Substrate | Product | Yield [%] |

| Cu(II)-Schiff Base Complex mdpi.com | Claisen-Schmidt Condensation | Acetophenone + Benzaldehyde | Chalcone | >90 |

| Ni(II)/Pd(II)-Schiff Base Complexes researchgate.net | Ethylene Polymerization | Ethylene | Polyethylene | Varies |

| Chiral Schiff Base Complexes epa.gov | Epoxidation | Alkenes | Epoxides | Varies |

This table illustrates the catalytic potential of transition metal complexes with ligands derived from phenoxyaniline and related structures.

Environmental and Toxicological Considerations in Research of 2 Nitro 5 Phenoxyaniline

Degradation Pathways and Environmental Fate Studies

The environmental persistence and transformation of 2-Nitro-5-phenoxyaniline are critical for assessing its ecological impact. Nitroaromatic compounds, in general, are known for their resistance to degradation due to the electron-withdrawing nature of the nitro group. asm.org However, various microorganisms have evolved pathways to utilize these compounds as sources of carbon, nitrogen, and energy. asm.orgnih.gov

Microbial Degradation:

Microbial degradation of nitroaromatic amines can proceed through both aerobic and anaerobic pathways. nih.govslideshare.net

Aerobic Degradation: Under aerobic conditions, mono- and dinitroaromatic compounds can be completely mineralized. slideshare.net The initial steps often involve oxidation, where monooxygenase or dioxygenase enzymes play a crucial role. nih.gov These enzymes can add hydroxyl groups to the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452). nih.gov For instance, the degradation of p-nitroaniline has been shown to proceed via the formation of hydroxylamino intermediates, which are then further transformed. nih.gov A proposed aerobic degradation pathway for a related compound, 2-chloro-4-nitroaniline (B86195), by Rhodococcus sp. involves an initial monooxygenase-catalyzed removal of the nitro group. plos.org

Anaerobic Degradation: In anaerobic environments, the primary transformation is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, a reaction catalyzed by nitroreductases. slideshare.net Complete mineralization by a single anaerobic strain is rare, but the initial reduction is a common and important step. slideshare.net

The environmental fate of phenoxyaniline (B8288346) derivatives is also influenced by factors such as soil composition and sunlight. For example, the insecticide pyriproxyfen, which contains a phenoxyphenoxy moiety, is known to degrade in soil and water, with its persistence affected by temperature and sunlight. piat.org.nz

Potential Degradation Products:

Based on the degradation pathways of related compounds, potential degradation products of this compound could include:

Aminophenoxyanilines (through reduction of the nitro group)

Hydroxylated derivatives (through oxidative processes)

Ring cleavage products

Further research is needed to identify the specific metabolites and degradation timeline for this compound in various environmental compartments.

Interactive Data Table: Key Enzymes in the Degradation of Related Nitroaromatic Compounds

| Enzyme | Compound Class | Reaction Catalyzed | Reference |

| Monooxygenase | Nitroaromatic amines | Adds a single oxygen atom, leading to nitro group elimination. | nih.gov |

| Dioxygenase | Nitroaromatic amines | Inserts two hydroxyl groups, facilitating nitro group removal. | nih.gov |

| Nitroreductase | Nitroaromatic compounds | Reduces the nitro group to nitroso, hydroxylamino, or amino groups. | slideshare.net |

| Aniline (B41778) Dioxygenase | Anilines | Involved in the oxidative deamination of anilines. | plos.org |

Mechanistic Investigations of Biological Interactions and Metabolism

The biological interactions and metabolism of this compound are of significant interest due to the known toxicological properties of many nitroaromatic compounds. asm.org These compounds can be mutagenic and carcinogenic, often through the metabolic activation of the nitro group. nih.gov

Metabolic Pathways:

The metabolism of nitroaromatic amines in organisms is complex and can lead to either detoxification or bioactivation.

Nitroreduction: A critical metabolic pathway is the reduction of the nitro group, which can be catalyzed by various enzymes, including NADPH-dependent nitroreductases. nih.gov This reduction can produce nitroso and hydroxylamine (B1172632) intermediates, which are often more reactive and potentially more toxic than the parent compound. nih.gov The formation of hydroxylamino aromatic compounds is a key step in the bacterial degradation of many nitroaromatics. nih.gov

Oxidative Metabolism: As with environmental degradation, oxidative pathways involving monooxygenase and dioxygenase enzymes are also important in the metabolism of these compounds within organisms. nih.gov For example, the metabolism of 2-chloro-4-nitroaniline in Rhodococcus sp. is initiated by a flavin-dependent monooxygenase. plos.org

Conjugation: Following initial metabolic transformations, the resulting metabolites can undergo conjugation reactions, such as glucosidation or sulfation, to facilitate their excretion from the body.

Potential Biological Effects:

The metabolites of this compound could interact with cellular macromolecules, such as DNA and proteins, potentially leading to adverse effects. The formation of reactive intermediates during nitroreduction is a primary mechanism of toxicity for many nitroaromatic compounds. asm.org Studies on related compounds have shown that the position of the nitro group can influence mutagenic activity. nih.gov

Interactive Data Table: Metabolic Intermediates of Related Nitroanilines

| Parent Compound | Key Metabolic Intermediate(s) | Metabolic Process | Organism/System | Reference |

| p-Nitroaniline | Hydroxylamine derivative | Nitroreduction | Pseudomonas sp. | nih.gov |

| 2-Chloro-4-nitroaniline | 4-Amino-3-chlorophenol, 6-Chlorohydroxyquinol | Monooxygenation, Dioxygenation | Rhodococcus sp. | plos.org |

| 4-Nitrotoluene | 4-Hydroxylaminotoluene, 6-Amino-m-cresol | Nitroreduction, Rearrangement | Mycobacterium sp. | nih.gov |

Impurities and Quality Control in Pharmaceutical and Industrial Applications of Related Compounds

In both pharmaceutical and industrial settings, the purity of chemical compounds is paramount to ensure safety and efficacy. adventchembio.com For compounds like this compound, which may be used as an intermediate in synthesis, rigorous quality control is essential to identify and quantify any impurities. nbinno.com

Potential Impurities:

Impurities can arise from various sources, including the starting materials, side reactions during synthesis, or degradation of the final product. adventchembio.com

Starting Material Residues: Unreacted starting materials, such as 5-chloro-2-nitroaniline (B48662) and phenol (B47542), could be present as impurities in the synthesis of this compound. prepchem.com

Isomeric Impurities: Side reactions during synthesis can lead to the formation of isomers. For example, in the nitration of aniline to produce 4-nitroaniline, 2-nitroaniline (B44862) is a common byproduct. wikipedia.org

Byproducts of Side Reactions: The manufacturing process of related compounds, such as 4-nitroaniline, can be influenced by reaction conditions like temperature, with higher temperatures potentially leading to more side products. hopemaxchem.com

Degradation Products: Exposure to heat, light, or changes in pH can lead to the degradation of the compound, forming new impurities. scispace.com

Quality Control Methods:

A variety of analytical techniques are employed to ensure the quality and purity of pharmaceutical intermediates and industrial chemicals. ijprajournal.com